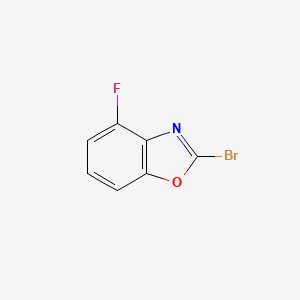

2-BROMO-4-FLUORO-1,3-BENZOXAZOLE

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMSAFFWGTYFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Bromo 4 Fluoro 1,3 Benzoxazole

Established Synthetic Strategies for 1,3-Benzoxazole Scaffolds

The construction of the 1,3-benzoxazole core is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. These strategies often begin with readily available precursors and proceed through cyclization reactions under various conditions.

Condensation Reactions Utilizing 2-Aminophenol (B121084) Precursors

The most traditional and widely employed method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or their derivatives. researchgate.netrsc.orgnih.gov This approach is valued for its versatility and the broad range of substituents that can be introduced at the 2-position of the benzoxazole (B165842) ring.

The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzoxazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, including acidic and basic catalysts, high temperatures, and microwave irradiation. nih.govjocpr.com

For instance, the reaction of a 2-aminophenol with an aldehyde can be catalyzed by acids like fluorophosphoric acid or facilitated by ionic liquids, offering green and efficient alternatives to traditional methods. rsc.org The use of a Brønsted acidic ionic liquid gel has been reported for the solvent-free condensation of 2-aminophenols and aldehydes at 130 °C, affording high yields of the corresponding benzoxazoles. rsc.org

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol, Aldehyde | Fluorophosphoric acid | Ethanol, Room Temperature, 2.4 h | 2-Substituted benzoxazole | Good | rsc.org |

| 2-Aminophenol, Aldehyde | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 2-Substituted benzoxazole | 85-98% | rsc.org |

| 2-Aminophenol, Aldehyde | LAIL@MNP | Solvent-free, Sonication, 70 °C, 30 min | 2-Substituted benzoxazole | Moderate to high | nih.gov |

Metal-Catalyzed Cyclization Approaches

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles, often offering milder reaction conditions and broader functional group tolerance. mdpi.com These methods can involve intramolecular C-O bond formation from pre-functionalized precursors or direct C-H activation/functionalization pathways.

Copper-catalyzed intramolecular cyclization of o-haloanilides is a notable example, providing an alternative to the 2-aminophenol condensation route. organic-chemistry.org This strategy involves the formation of an amide bond followed by a copper-catalyzed cyclization to form the oxazole (B20620) ring. Additionally, palladium-catalyzed processes have been developed for the synthesis of benzoxazoles from aryl and vinyl bromides through an initial aminocarbonylation with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org

| Starting Material | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| o-Haloanilide | Copper | Intramolecular C-O Cyclization | Alternative to 2-aminophenol route | organic-chemistry.org |

| Aryl/Vinyl Bromide, 2-Aminophenol | Palladium | Aminocarbonylation/Cyclization | One-pot procedure | organic-chemistry.org |

| 2-Aminophenol, β-Diketone | Brønsted acid and CuI | Cyclization | Tolerates various substituents on 2-aminophenol | organic-chemistry.org |

Oxidative Cyclization Protocols

Oxidative cyclization reactions provide another efficient pathway to the benzoxazole scaffold. These methods typically involve the formation of a precursor, such as a phenolic Schiff base, which then undergoes an oxidative intramolecular cyclization to form the aromatic ring. nih.gov Various oxidizing agents have been employed for this purpose, including molecular oxygen, hypervalent iodine reagents, and metal-based oxidants.

A green and efficient method involves the aerobic oxidative cyclization of phenolic Schiff bases, which can be formed in situ from 2-aminophenols and aldehydes. This approach avoids the need for harsh or stoichiometric oxidants, often proceeding under mild conditions. mdpi.com

Targeted Synthesis of Halogenated Benzoxazoles

The introduction of halogen atoms onto the benzoxazole core can be achieved either by using halogenated starting materials or by direct halogenation of a pre-formed benzoxazole ring. The regioselectivity of these reactions is a critical consideration in the synthesis of specifically substituted derivatives like 2-bromo-4-fluoro-1,3-benzoxazole.

Regioselective Bromination and Fluorination Strategies

Direct halogenation of the benzoxazole ring can be challenging due to the potential for multiple substitution products. However, by carefully controlling the reaction conditions and the choice of halogenating agent, a degree of regioselectivity can be achieved.

For the synthesis of this compound, a plausible route would involve the bromination of 4-fluorobenzoxazole (B12292151) at the 2-position. This would require a method that favors electrophilic substitution at C-2. Alternatively, if starting with a pre-brominated precursor, a fluorination step would be necessary. The synthesis of fluorinated aromatic compounds often utilizes specialized reagents like Selectfluor for electrophilic fluorination.

A hypothetical two-step approach could be:

Synthesis of 4-Fluorobenzoxazole: This could be achieved through the condensation of 2-amino-3-fluorophenol (B155953) with a suitable C1-synthon, such as formic acid or a derivative.

Bromination of 4-Fluorobenzoxazole: The subsequent bromination at the 2-position would likely require a radical bromination or a specific electrophilic brominating agent that directs the bromine to the desired position.

Synthesis from Pre-functionalized Aniline and Phenol Derivatives

A more controlled and often preferred method for synthesizing highly substituted benzoxazoles is to start with precursors that already contain the desired substituents. For this compound, this would ideally involve a precursor that contains both the bromo and fluoro groups in the correct positions.

A potential synthetic route could start from 2-bromo-4-fluorophenol. guidechem.com This compound could be nitrated at the 6-position, followed by reduction of the nitro group to an amine to yield 2-amino-6-bromo-4-fluorophenol. This intermediate could then be cyclized with a suitable one-carbon component to form the target molecule.

Another viable strategy involves starting with a pre-functionalized aniline. For example, 2-bromo-4-fluoroaniline (B89589) could be a starting point. google.com A key challenge would be the introduction of the hydroxyl group ortho to the amino group. This might be achievable through a multi-step sequence involving protection, directed ortho-metalation, and subsequent oxidation.

A more direct, albeit hypothetical, pathway could involve the cyclization of a precursor like N-(2-bromo-4-fluorophenyl)formamide. The challenge in this route lies in the efficient formation of the C-O bond to close the oxazole ring.

| Route | Key Starting Material | Proposed Key Steps | Challenges |

|---|---|---|---|

| A | 2-Amino-3-fluorophenol | 1. Formation of 4-fluorobenzoxazole. 2. Regioselective bromination at the 2-position. | Controlling the regioselectivity of the bromination. |

| B | 2-Bromo-4-fluorophenol | 1. Nitration at the 6-position. 2. Reduction of the nitro group. 3. Cyclization with a C1-synthon. | Regioselectivity of nitration and potential for side reactions. |

| C | 2-Bromo-4-fluoroaniline | 1. Protection of the amino group. 2. Directed ortho-hydroxylation. 3. Deprotection and cyclization. | Efficiency and regioselectivity of the hydroxylation step. |

Approaches to Introduce Bromodifluoromethyl Substituents

The introduction of the bromodifluoromethyl (-CF2Br) group into heterocyclic systems is a significant area of research, as this moiety can serve as a precursor to other valuable fluorine-containing groups. While direct bromodifluoromethylation of the this compound scaffold is not widely documented, several strategies employed for other heterocycles offer viable synthetic routes. These methods generally fall into two categories: building the heterocycle from a bromodifluoromethyl-containing precursor or introducing the group onto a pre-formed ring system.

One direct approach involves the synthesis of 2-(bromodifluoromethyl)benzoxazole from 2-(bromodifluoromethyl)benzoxazole-2-carboxylic acid. chim.it This method highlights the construction of the benzoxazole ring with the desired substituent already in place.

For the direct introduction onto a heterocyclic nitrogen, such as in imidazoles, a common method involves treating the heterocycle with a strong base like sodium hydride (NaH) to generate the corresponding anion, which then reacts with dibromodifluoromethane (B1204443) (CF2Br2). chim.it This N-alkylation strategy could potentially be adapted for related nitrogen-containing heterocycles.

More recently, radical bromodifluoromethylation has emerged as a powerful tool. Reagents have been developed that can introduce the -CF2Br group under milder conditions. For example, bromodifluoromethyl phenoxathiinium salt has been reported as a versatile reagent for the photoredox-catalyzed C(sp³)–H bromodifluoromethylation under visible light. acs.org While demonstrated on specific systems like 3,4-dihydroquinoxalin-2(1H)-ones, the principle of radical C-H functionalization could be explored for the benzoxazole core. acs.org Other known reagents for radical bromodifluoromethylation include BrF2CSO2Br and S-(bromodifluoromethyl)diarylsulfonium salts, though they may have limitations in efficiency or scope. acs.org

The following table summarizes key reagents used for introducing the bromodifluoromethyl group into various organic molecules.

| Reagent/Method | Substrate Type | Approach | Reference |

| Dibromodifluoromethane (CF2Br2) | Imidazoles | Nucleophilic Substitution (N-alkylation) | chim.it |

| Bromodifluoromethyl Phenoxathiinium Salt | C(sp³)–H bonds, Alkenes | Photoredox Radical C-H Functionalization | acs.org |

| Bromodifluoromethyl Sulfonium Ylide | Styrenes, Caffeine Derivatives | Bromodifluoromethylative Difunctionalization | acs.org |

| 2-Pyridylsulfonyl-difluoromethane (2-PySO2CF2H) | Carbonyl Compounds | Nucleophilic Iodo/Bromodifluoromethylation | wiley-vch.de |

Catalysis in the Synthesis of this compound and Analogues

The synthesis of the benzoxazole ring system, a core component of the target molecule, is heavily reliant on catalytic methods. These methods enhance reaction efficiency, selectivity, and sustainability. Catalytic strategies can be broadly categorized into homogeneous, heterogeneous, and organocatalytic systems.

Application of Homogeneous Catalysts (e.g., Palladium, Copper)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of benzoxazole synthesis. Palladium and copper complexes are particularly prominent.

Copper-catalyzed methods are widely employed for the formation of the C-O bond in the benzoxazole ring. A general and effective route involves the intramolecular cyclization of ortho-haloanilides. researchgate.net This reaction is often catalyzed by a combination of a copper(I) source, such as copper(I) iodide (CuI), and a ligand like 1,10-phenanthroline. nih.gov The mechanism is thought to proceed through an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) intermediates. researchgate.netnih.gov Furthermore, a combination of a Brønsted acid (like p-toluenesulfonic acid) and CuI has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org

Palladium-catalyzed reactions also provide efficient pathways to benzoxazoles. Palladium-mediated oxidative cyclization is a known strategy. researchgate.net Research has also highlighted how the choice between palladium and copper can lead to divergent synthetic outcomes from the same starting materials, allowing for controlled synthesis of different heterocyclic scaffolds. organic-chemistry.org For instance, palladium acetate (B1210297) can trigger a domino intramolecular N-arylation/C-H activation process, whereas copper iodide may promote only the N-arylation. organic-chemistry.org

The table below compares different homogeneous catalytic systems used in the synthesis of benzoxazole analogues.

| Catalyst System | Reactants | Key Features | Reference |

| CuI / 1,10-phenanthroline | ortho-Haloanilides | Intramolecular C-O cross-coupling. | researchgate.netnih.gov |

| CuI / TsOH·H₂O | 2-Aminophenols, β-Diketones | Combined Brønsted acid and copper catalysis. | organic-chemistry.org |

| Pd(DMSO)₂(TFA)₂ | N/A | Effective for aerobic oxidation reactions. | researchgate.net |

| Palladium Acetate | Linear Amides | Domino N-arylation/C-H activation. | organic-chemistry.org |

Heterogeneous Catalysis (e.g., Metal Oxide, Metal-Organic Frameworks, Ionic Liquids)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification.

Metal-Organic Frameworks (MOFs) are crystalline porous materials that have emerged as highly effective heterogeneous catalysts. Their high surface area and tunable active sites make them ideal for facilitating organic transformations. acs.orglibretexts.org A desolvated manganese-based MOF (Mn-TPADesolv) has demonstrated high efficiency in catalyzing the reaction between o-aminophenol and various aldehydes to form benzoxazoles, with high turnover numbers and excellent recyclability (up to 30 cycles). wiley-vch.de Similarly, a nickel-based MOF, Ni₂(BDC)₂(DABCO), has been used for the direct C-H arylation of benzoxazoles. acs.org

Ionic Liquids (ILs) have also been developed as green, reusable catalysts. A Brønsted acidic ionic liquid gel has been used for the synthesis of benzoxazole derivatives from 2-aminophenols and aldehydes under solvent-free conditions, with the catalyst being reusable for multiple runs. nih.govacs.org In another approach, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on magnetic Fe₃O₄ nanoparticles serves as a catalyst that can be easily separated from the reaction mixture using an external magnet. acs.org

Metal oxides in nanoparticulate form also function as robust heterogeneous catalysts. For example, copper(II) oxide (CuO) nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in DMSO, with the catalyst being recoverable and recyclable. organic-chemistry.org

| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Reference(s) |

| Metal-Organic Framework | Mn-TPADesolv | o-Aminophenol + Aldehydes | High turnover, excellent recyclability (30 cycles). | wiley-vch.de |

| Metal-Organic Framework | Ni₂(BDC)₂(DABCO) | Benzoxazole + Arylboronic acids | Direct C-H arylation, avoids hazardous aryl halides. | acs.org |

| Ionic Liquid | Brønsted Acidic IL Gel | o-Aminophenol + Aldehydes | Solvent-free, reusable catalyst. | nih.govacs.org |

| Ionic Liquid | LAIL@MNP (on Fe₃O₄) | 2-Aminophenol + Aldehydes | Magnetic separation, solvent-free, ultrasound-assisted. | acs.org |

| Metal Oxide | CuO Nanoparticles | o-Bromoaryl derivatives | Ligand-free, recyclable heterogeneous catalyst. | organic-chemistry.org |

Organocatalytic Systems for Benzoxazole Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for benzoxazole synthesis, which is advantageous for avoiding heavy metal contamination in final products.

Various organocatalytic systems have been developed. One protocol uses 1-iodo-4-nitrobenzene (B147127) as a catalyst with oxone as a terminal oxidant for the synthesis of 2-substituted benzoxazoles from anilides via C-H functionalization. chim.it Hypervalent iodine compounds, in general, are recognized as versatile oxidants in metal-free synthesis. researchgate.net

N-Heterocyclic Carbenes (NHCs) have also been employed as organocatalysts. An NHC-catalyzed intramolecular cyclization of aldimines, generated in-situ from 2-aminophenols and aldehydes, provides a mild route to 2-arylbenzoxazoles. organic-chemistry.org Another system involves an ionic liquid that acts as a thermal precursor for an NHC, enabling base-free condensation and oxidative catalysis using air as the sole oxidant. nih.gov

Additionally, reactions promoted by reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a base such as 2-fluoropyridine (B1216828) can activate amides for cyclization with 2-aminophenol to form the benzoxazole ring. rsc.org

Optimization of Reaction Conditions and Process Development

The efficiency and viability of a synthetic route depend heavily on the optimization of reaction conditions, with the choice of solvent being a critical parameter.

Influence of Solvent Systems on Reaction Efficiency

The solvent system can profoundly impact reaction rates, yields, and even the reaction pathway itself. The synthesis of benzoxazoles has been successfully carried out in a wide range of solvents, as well as under solvent-free conditions.

In some protocols, aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) have been found to be optimal. rsc.org For certain cyclization reactions, high-boiling point aromatic solvents such as p-xylene (B151628) have proven superior, especially at elevated temperatures (e.g., 140 °C). acs.org

Interestingly, a move towards more sustainable and environmentally benign processes has led to the investigation of greener solvents. Protic solvents, particularly methanol, have been shown to be highly effective for the direct formation of certain benzoxazoles from halogenated nitriles and aminophenols, proceeding in near-quantitative yield even without a catalyst. nih.gov This contrasts with the same reaction in nonpolar solvents like n-hexane, which required a platinum catalyst and gave lower yields. nih.gov

The development of heterogeneous catalysts has also enabled the use of solvent-free reaction conditions. The condensation of 2-aminophenols with aldehydes using a Brønsted acidic ionic liquid gel catalyst proceeds efficiently at 130 °C without any solvent, simplifying workup and reducing waste. nih.govacs.org Similarly, microwave-assisted synthesis has been explored to reduce reaction times and often uses minimal or no solvent. nih.gov

The following table highlights the impact of different solvent systems on benzoxazole synthesis.

| Solvent System | Catalyst/Promoter | Reaction Type | Outcome/Observation | Reference(s) |

| Dichloromethane (DCM) | Tf₂O / 2-Fluoropyridine | Amide + 2-Aminophenol | Gave the best results in an optimization study. | rsc.org |

| Methanol | Catalyst-free | Aminophenol + Trichloroacetonitrile | Near quantitative yield, superior to catalyzed reaction in n-hexane. | nih.gov |

| p-Xylene | N/A | Cyclization | Proved to be the best solvent at 140 °C for a specific reaction. | acs.org |

| Solvent-Free | Brønsted Acidic IL Gel | 2-Aminophenol + Aldehyde | High yields (85-98%), green conditions, reusable catalyst. | nih.govacs.org |

| Water | Samarium triflate | o-Amino(thio)phenols + Aldehydes | Green and efficient method under mild conditions. | organic-chemistry.org |

Temperature and Pressure Effects on Reaction Kinetics and Yield

The synthesis of benzoxazole derivatives is highly influenced by reaction conditions, with temperature being a critical parameter that directly affects reaction kinetics and, consequently, the yield and purity of the final product. The optimal temperature for the formation of the benzoxazole ring can vary significantly depending on the specific synthetic route, substrates, and catalyst system employed.

Research into the synthesis of various 2-substituted benzoxazoles demonstrates a wide range of effective reaction temperatures. For instance, in a synthesis of 2-aryl benzoxazole derivatives from 2-aminophenol and aromatic aldehydes, a temperature of 60°C was found to be optimal when using a TiO2–ZrO2 catalyst in acetonitrile, leading to high yields within a short reaction time of 15–25 minutes. nih.gov In another approach using a fly-ash catalyst and toluene (B28343) as a solvent, the reaction mixture was stirred at a higher temperature of 111°C. nih.gov

Conversely, some modern synthetic methods for benzoxazoles are effective at ambient or even lower temperatures. One study involving the reaction of tertiary amides and 2-aminophenols promoted by triflic anhydride found that reducing the reaction temperature from 80°C had minimal impact on the yield, with room temperature proving to be the most effective. nih.gov This highlights the move towards milder reaction conditions, which can improve the energy efficiency and selectivity of the synthesis. nih.gov

The effect of pressure on the synthesis of benzoxazoles is less frequently detailed in the literature compared to temperature. Most reported syntheses are conducted at atmospheric pressure. Variations in pressure are typically employed for reactions involving gaseous reagents or when trying to influence the boiling point of a low-boiling solvent, but this is not a common variable manipulated in standard benzoxazole cyclization reactions.

The table below summarizes the impact of temperature on the yield of different benzoxazole synthesis methods, illustrating the variability based on the chosen catalytic system and reactants.

| Catalyst/Promoter | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Triflic Anhydride (Tf2O) / 2-Fluoropyridine | Tertiary Amide + 2-Aminophenol | Dichloromethane (DCM) | Room Temp. | 1 h | 95% nih.gov |

| TiO2–ZrO2 | 2-Aminophenol + Aromatic Aldehyde | Acetonitrile | 60°C | 15-25 min | 83-93% nih.gov |

| Fly-ash | o-Aminophenol + Aldehyde | Toluene | 111°C | Not specified | Not specified nih.gov |

| [CholineCl][oxalic acid] (under MW) | 2-Amino-4-chlorophenol (B47367) + Benzaldehyde (B42025) | - | 120°C | 15 min | Good to Excellent mdpi.com |

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted Synthesis and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds like benzoxazoles, with a focus on reducing environmental impact. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods. erdogan.edu.trnih.gov

Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher product yields. nih.gov This rapid heating is more energy-efficient and can enhance selectivity. mdpi.com For the synthesis of benzoxazoles, microwave-assisted methods have been successfully used for the cyclization of 2-aminophenols with various substrates like benzaldehydes. mdpi.com The technique allows for precise temperature control, which is crucial for optimizing reaction outcomes. nih.gov

The application of microwave technology aligns well with several key principles of green chemistry:

Energy Efficiency: Microwave heating is rapid and directly targets the reaction mixture, reducing the energy consumption compared to conventional oil baths or hot plates. nih.gov

Use of Safer Solvents/Solvent-Free Conditions: Many microwave-assisted syntheses of benzoxazoles have been developed to work under solvent-free conditions, which eliminates the environmental and health hazards associated with volatile organic solvents. erdogan.edu.trnih.gov

Catalysis: Microwave synthesis is often paired with the use of recyclable or green catalysts. For example, a magnetic nanoparticle-supported ionic liquid has been used as a recyclable catalyst for benzoxazole synthesis under solvent-free ultrasound and mild temperature conditions, which is another green technique. nih.gov Similarly, deep eutectic solvents (DES) have been employed as catalysts under microwave irradiation, offering a greener alternative to traditional catalysts. mdpi.com

The synergy between microwave irradiation and green catalysts can lead to highly efficient and environmentally benign synthetic protocols. For instance, the synthesis of 5-chloro-2-phenylbenzoxazole from 2-amino-4-chlorophenol and benzaldehyde was achieved in just 15 minutes at 120°C under microwave irradiation using a deep eutectic solvent as a catalyst. mdpi.com Other sustainable approaches include using bio-based catalysts, aqueous media, and mechanochemistry (grindstone method), all aimed at minimizing the environmental footprint of the synthesis. nih.govmdpi.com

The following table compares conventional and microwave-assisted methods for the synthesis of benzoxazole derivatives.

| Method | Catalyst | Reaction Time | Conditions | Advantages |

| Conventional Heating | Various | Hours to Days | High temperatures, often requires reflux | Established, but often slow and energy-intensive |

| Microwave-Assisted | [CholineCl][oxalic acid], ZnONP, etc. mdpi.commdpi.com | Minutes to a few hours nih.govmdpi.com | Precise temperature control, often solvent-free mdpi.comerdogan.edu.tr | Faster reactions, higher yields, energy-efficient, improved purity nih.gov |

| Ultrasound-Assisted | LAIL@MNP, ZnONP nih.govmdpi.com | Minutes to hours nih.govmdpi.com | Mild temperature, solvent-free options nih.gov | Faster reaction rates, high yields, green conditions nih.gov |

This table is interactive. Click on the headers to sort the data.

Reaction Chemistry and Derivatization Studies of 2 Bromo 4 Fluoro 1,3 Benzoxazole

Intrinsic Reactivity of the Bromo-Fluoro Benzoxazole (B165842) System

The chemical behavior of 2-Bromo-4-fluoro-1,3-benzoxazole is dictated by the electronic and steric properties of the bromine and fluorine atoms, as well as their influence on the benzoxazole ring system.

Electronic and Steric Influences of Halogen Substituents on Reactivity

Fluorine, being the most electronegative element, exerts a strong -I effect, which polarizes the C4-F bond and can render the C4 position susceptible to nucleophilic attack under certain conditions. The bromine atom at the C2 position, attached to the oxazole (B20620) part of the ring, primarily acts as a good leaving group in various cross-coupling reactions. The reactivity of halogens in such reactions generally follows the order I > Br > Cl > F. Therefore, the C-Br bond at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond.

From a steric perspective, the fluorine atom is relatively small and exerts a minimal steric hindrance on neighboring positions. The bromine atom is larger, but its position at C2, adjacent to the heteroatoms of the oxazole ring, primarily influences the accessibility of this specific site for substitution.

Activation and Deactivation Patterns of the Benzoxazole Ring

The benzoxazole ring system is inherently aromatic and relatively stable. libretexts.org However, the substituents dramatically influence its reactivity. The strong electron-withdrawing nature of the fluorine and bromine atoms deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution. libretexts.org This deactivation is a consequence of the reduced electron density in the aromatic ring, making it less attractive to electrophiles.

Directed Functionalization and Derivatization Reactions

The distinct reactivity of the C-Br and C-F bonds allows for selective functionalization of the this compound scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the Bromine Position

The bromine atom at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60-83 | mdpi.com |

| Pd(OAc)₂/TPPTS | Na₂CO₃ | Acetonitrile/H₂O | 80 | Good | walisongo.ac.id |

| PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | High | nih.gov |

| Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | Good | walisongo.ac.id |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | nih.gov |

| Pd(PPh₃)₄ | CuI | n-BuNH₂ | THF | 65 | Good | youtube.com |

| Interactive Data Table: Representative Conditions for Sonogashira Coupling of Aryl Bromides |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, with a wide range of amines that can be used as coupling partners. The choice of ligand for the palladium catalyst is critical for the success of the reaction. wikipedia.orgresearchgate.net

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd(allyl)Cl]₂/t-BuXPhos | NaOtBu | Toluene | 100 | 61-92 | researchgate.net |

| Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 70-100 | Good | wikipedia.orgnih.gov |

| Pd(OAc)₂/X-Phos | K₂CO₃ | t-BuOH | 80-110 | Good | nih.gov |

| Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides |

Nucleophilic Aromatic Substitution with Fluorine or Other Nucleophiles

The fluorine atom at the C4 position of the benzoxazole ring is susceptible to nucleophilic aromatic substitution (SNA_r), particularly due to the electron-withdrawing nature of the benzoxazole ring and the halogen substituents. In SNA_r reactions, fluoride (B91410) is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. wikipedia.orgstackexchange.com

This allows for the introduction of a variety of nucleophiles, such as alkoxides, phenoxides, and amines, at the C4 position. The reaction typically requires a strong nucleophile and may be facilitated by heating. cas.cn

| Nucleophile | Base | Solvent | Temperature (°C) | Product Type | Reference |

| R-OH (Alcohols) | NaH | THF | Reflux | 4-Alkoxybenzoxazole | cas.cn |

| Ar-OH (Phenols) | K₂CO₃ | DMF | 100-140 | 4-Aryloxybenzoxazole | cas.cn |

| R₂NH (Amines) | K₂CO₃ | DMSO | 120-150 | 4-Aminobenzoxazole | researchgate.net |

| Interactive Data Table: General Conditions for Nucleophilic Aromatic Substitution of Aryl Fluorides |

| Reagent | Conditions | Expected Position(s) | Reference |

| HNO₃/H₂SO₄ | 0°C to RT | 5- and/or 7-position | youtube.comresearchgate.netlibretexts.org |

| Interactive Data Table: General Conditions for Nitration of Benzoxazole Derivatives |

Formation of Complex Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, thereby minimizing waste and reducing the number of purification steps. nih.govmdpi.com While specific examples utilizing this compound in MCRs are not extensively documented in the literature, the reactivity of the closely related 2-halobenzoxazoles suggests their potential as substrates in well-known MCRs such as the Ugi and Passerini reactions. researchgate.netwikipedia.org

The Passerini reaction, for instance, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov In a hypothetical scenario, a derivative of this compound bearing a carboxylic acid or aldehyde functionality could participate in such a reaction. Similarly, the Ugi reaction, a four-component reaction, could potentially incorporate a derivative of this compound containing an amine, aldehyde, carboxylic acid, or isocyanide group to rapidly assemble peptide-like structures. nih.govnih.gov The application of MCRs to functionalized benzoxazoles represents a promising avenue for the creation of diverse chemical libraries for drug discovery and materials science. researchgate.netnih.gov

The table below illustrates a hypothetical Passerini reaction involving a derivative of the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound-6-carboxylic acid | Benzaldehyde (B42025) | tert-Butyl isocyanide | α-Acyloxy amide derivative |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions used to derivatize this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this and related halo-heterocycles.

Elucidation of Reaction Pathways for Derivatization

The derivatization of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The general mechanism for these transformations is well-established and proceeds through a catalytic cycle involving a palladium(0) species.

In a typical Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, the reaction pathway is initiated by the oxidative addition of the this compound to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, follows a related catalytic cycle. This reaction often employs a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

The table below outlines the key steps in a generic palladium-catalyzed cross-coupling reaction.

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate. |

| Transmetalation | The organic group from the coupling partner (e.g., an organoboron or organotin reagent) is transferred to the palladium(II) center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. |

Role of Intermediates in Catalytic Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several key intermediates that dictate the efficiency and outcome of the reaction. The nature of the ligands on the palladium catalyst plays a critical role in stabilizing these intermediates and facilitating the elementary steps of the cycle.

Following the oxidative addition of this compound to palladium(0), a square planar palladium(II) intermediate is formed. The choice of phosphine (B1218219) ligands, for example, can influence the rate of both the oxidative addition and the subsequent transmetalation step. Bulky and electron-rich ligands can promote the oxidative addition and stabilize the resulting palladium(II) complex.

The transmetalation step involves the formation of a new intermediate where both the benzoxazole moiety and the coupling partner's organic group are bound to the palladium center. The facility of this step can be influenced by the nature of the base and the solvent. Finally, the reductive elimination step, which forms the desired carbon-carbon bond, is often the product-forming and turnover-limiting step. The geometry of the diorganopalladium(II) complex is crucial, with a cis orientation of the two organic groups being required for reductive elimination to occur.

Advanced Spectroscopic Characterization and Crystallographic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Proton (¹H) NMR Chemical Shift Assignments and Coupling Constants

A detailed analysis of the ¹H NMR spectrum, including chemical shift assignments and proton-proton coupling constants for 2-BROMO-4-FLUORO-1,3-BENZOXAZOLE, has not been found in the reviewed literature. Such data would be invaluable for confirming the substitution pattern on the benzene (B151609) ring.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive method for characterizing the environment of fluorine atoms in a molecule. Specific ¹⁹F NMR data, including the chemical shift for the fluorine atom in this compound, remains uncharacterised in the available literature. This information would be particularly useful for understanding the electronic effects of the bromine and the benzoxazole (B165842) ring on the fluorine substituent.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides insights into the functional groups and molecular vibrations of a compound.

Identification and Assignment of Characteristic Vibrational Modes

No experimental FT-IR or FT-Raman spectra for this compound have been located in public databases or scholarly articles. Therefore, a specific assignment of characteristic vibrational modes for this molecule cannot be provided. For related benzoxazole structures, characteristic bands for C=N stretching are typically observed in the region of 1520-1670 cm⁻¹, and C-O-C stretching vibrations are also prominent. esisresearch.org However, without experimental data for the title compound, a definitive analysis is not possible.

Conformational Insights from Vibrational Spectra

As no vibrational spectra are available, no conformational insights can be drawn for this compound based on this technique. Theoretical calculations, which can often supplement experimental data and aid in conformational analysis, have also not been found for this specific molecule.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Due to the presence of bromine, the isotopic pattern ([M]+ and [M+2]+) would also be a key indicator.

Table 1: Theoretical HRMS Data for this compound

| Adduct | Theoretical m/z |

|---|---|

| [M+H]⁺ | 197.95491 |

| [M+Na]⁺ | 219.93685 |

| [M-H]⁻ | 195.94035 |

| [M+NH₄]⁺ | 214.98145 |

| [M+K]⁺ | 235.91079 |

This table is based on theoretical calculations for C₇H₃BrFNO and does not represent experimental data.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are ionized and then fragmented. The analysis of these fragment ions provides valuable information about the compound's structure. The fragmentation of this compound would be expected to follow patterns characteristic of benzoxazole and halogenated aromatic compounds. Common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the oxazole (B20620) ring, and loss of small neutral molecules like CO. A detailed analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the structure of this compound.

Determination of Crystal and Molecular Structure

By diffracting X-rays off a single crystal of the compound, researchers can determine the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This information allows for the unambiguous determination of the molecular structure, including the confirmation of the substitution pattern on the benzene ring. For related benzoxazole derivatives, various crystal systems, such as monoclinic and orthorhombic, have been observed. researchgate.netmdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The data from single crystal X-ray diffraction allows for the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. This geometric information is crucial for understanding the molecule's conformation and steric interactions. For instance, in related dibenzobromolium derivatives, the C-Br bond lengths and the C-Br-C bond angles have been precisely determined. nih.gov

Table 2: Representative Crystallographic Data for a Related Benzoxazole Derivative

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 7.0694 (1) |

| b (Å) | 12.9543 (2) |

| c (Å) | 24.5079 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This table presents data for a related compound, 2-aminobenzoxazol-3-ium 3-carboxyprop-2-enoate, and is for illustrative purposes only. researchgate.net No such data is available for this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound would be stabilized by various intermolecular interactions. The presence of a fluorine atom could lead to the formation of C-H···F hydrogen bonds. ed.ac.ukresearchgate.net The bromine atom could participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. Furthermore, the aromatic benzoxazole ring system could engage in π-stacking interactions with neighboring molecules. researchgate.net The analysis of these interactions is critical for understanding the supramolecular assembly and the physical properties of the solid state.

Computational and Theoretical Investigations of 2 Bromo 4 Fluoro 1,3 Benzoxazole

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical studies, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. DFT, especially with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for predicting the properties of heterocyclic systems. mdpi.comajchem-a.com Ab initio methods, such as Hartree-Fock (HF), serve as a baseline, though they are often less accurate than DFT for many molecular properties. researchgate.net These calculations are typically performed with a basis set, such as 6-311G(d,p) or 6-311++G(d,p), which describes the mathematical functions used to represent the electronic orbitals. mdpi.comajchem-a.com

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable, or equilibrium, structure. This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found. For 2-bromo-4-fluoro-1,3-benzoxazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The resulting optimized structure is crucial as it forms the basis for all other subsequent property calculations.

In studies of similar molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations have been shown to produce geometric parameters that are highly consistent with experimental data from X-ray crystallography. researchgate.net For this compound, one would expect the planarity of the fused benzoxazole (B165842) ring system to be confirmed, with the bromine and fluorine atoms lying in the same plane.

Table 1: Predicted Equilibrium Bond Parameters for this compound (Illustrative) Note: The following data is illustrative, based on typical values from DFT calculations on similar heterocyclic compounds, and does not represent experimentally verified results for this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.88 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=N (oxazole) | ~1.30 Å |

| Bond Length | C-O (oxazole) | ~1.36 Å |

| Bond Angle | C-C-Br | ~121° |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | O-C-N (oxazole) | ~115° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. A key verification of a true energy minimum is the absence of any imaginary frequencies in the calculation. mdpi.com

Theoretical vibrational spectra are invaluable for interpreting experimental spectroscopic data. Often, calculated frequencies are systematically higher than observed frequencies due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental results. For related benzothiazole (B30560) derivatives, the B3LYP method has been shown to be superior to scaled HF methods for predicting vibrational spectra. researchgate.net For this compound, this analysis would predict the characteristic frequencies for C-Br, C-F, C=N, and C-O stretching, as well as the vibrations of the benzene (B151609) ring.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) Note: This table presents hypothetical data to illustrate the expected vibrational modes. Wavenumbers are unscaled.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) | ~1650 | Oxazole (B20620) ring C=N stretching |

| ν(C=C) | 1600-1450 | Aromatic ring stretching |

| ν(C-F) | ~1250 | C-F stretching |

| ν(C-O) | ~1200 | Oxazole ring C-O stretching |

| ν(C-Br) | ~680 | C-Br stretching |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

For this compound, the HOMO would likely be distributed over the fused benzene and oxazole rings, while the LUMO might also be localized on this π-system. The presence of the electron-withdrawing fluorine and bromine atoms would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted benzoxazole. This analysis provides insight into the charge transfer possibilities within the molecule. researchgate.net

Table 3: Illustrative Frontier Orbital Energies and Band Gap Note: The values are examples based on calculations for similar fluorinated aromatic compounds and are for illustrative purposes.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. The map reveals regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

Red/Yellow Regions: Indicate negative potential (electron-rich), identifying likely sites for electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor), identifying likely sites for nucleophilic attack.

Green Regions: Indicate neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) localized on the nitrogen and oxygen atoms of the oxazole ring, making them the primary sites for electrophilic attack or hydrogen bonding. ajchem-a.com Positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atom due to the phenomenon of σ-hole bonding. This visual information is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled and unfilled orbitals within a molecule. It provides a detailed picture of charge transfer, hyperconjugative interactions, and intramolecular bonding. The analysis quantifies the stabilization energy (E2) associated with the interaction between a donor NBO (a filled orbital, like a bond or a lone pair) and an acceptor NBO (an empty orbital, typically an antibonding orbital). A higher E2 value signifies a stronger interaction. researchgate.net

In the case of this compound, NBO analysis could be used to investigate:

The delocalization of lone pairs from the oxygen, nitrogen, fluorine, and bromine atoms into the antibonding orbitals of the ring system.

The stability conferred by π → π* interactions within the aromatic system.

The nature of the C-F and C-Br bonds and the charge distribution on these halogen atoms.

Molecular Dynamics (MD) Simulations

While quantum chemical methods typically investigate static, single molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of molecular behavior, allowing for the study of conformational changes, solvent effects, and interactions with other molecules in a more realistic environment.

For this compound, MD simulations could be employed to:

Study its diffusion and orientation in different solvents.

Simulate its interaction with a biological target, such as an enzyme's active site, to understand binding modes and stability. nih.gov

Analyze the flexibility of the molecule and the dynamics of its functional groups over picosecond or nanosecond timescales.

No specific MD simulation studies for this compound are currently available in the literature. However, this powerful technique remains a vital tool for bridging the gap between theoretical properties and real-world behavior, particularly in the fields of materials science and drug discovery.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics (Excluding Biological Activity Data)

QSAR and cheminformatics are essential computational strategies for rationally designing new molecules and chemical libraries with desired properties by correlating molecular structure with reactivity or other characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the properties of molecules based on their structural features, which are quantified by molecular descriptors. For benzoxazole derivatives, 3D-QSAR studies have been employed to understand the relationship between structure and chemical or biological function. nih.gov These models rely on calculating specific descriptors that encode steric, electronic, and hydrophobic properties.

The generation of a robust QSAR model requires aligning a set of related molecules and calculating field effects around them. nih.gov Key descriptors often include:

Steric Descriptors: These describe the size and shape of the molecule. In k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), steric data points indicate regions where bulky groups may enhance or diminish a particular property. nih.gov

Electrostatic Descriptors: These map the distribution of charge within the molecule, identifying regions that are electron-rich or electron-poor. These are crucial for predicting interactions based on electrostatic attraction or repulsion. nih.gov

Quantum Chemical Parameters: Calculated using methods like Density Functional Theory (DFT), these can include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity. tandfonline.com

Table 2: Common Computational Descriptors in Benzoxazole QSAR Studies

| Descriptor Type | Description | Relevance to Reactivity |

|---|---|---|

| Steric Fields | Represents the van der Waals potential, related to molecular size and shape. | Influences how a molecule fits into a constrained environment (e.g., catalyst active site). |

| Electrostatic Fields | Represents the distribution of positive and negative charge. | Governs interactions with polar reagents and solvents; key to reaction mechanisms. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

Virtual screening is a powerful cheminformatics technique used to search large libraries of digital compounds to identify those with specific desired characteristics, enabling the efficient design of new chemical entities. nih.gov This approach is fundamental in designing combinatorial libraries around a core scaffold like this compound.

The process of designing a virtual combinatorial library (VCL) typically involves these steps:

Scaffold Definition: A core molecular structure, or scaffold, is chosen. In this case, it would be the this compound core.

Enumeration of Substituents: Variable sites on the scaffold are identified, and lists of possible chemical substituents (R-groups) are defined for each site. nih.gov

Virtual Synthesis: The core scaffold is computationally combined with the various substituents to generate a large library of virtual molecules. ceu.es This can be based on known, reliable chemical reactions to ensure synthetic feasibility. nih.govceu.es

Filtering and Screening: The resulting virtual library is then filtered. This can involve applying rules to remove compounds with undesirable properties (e.g., poor drug-likeness) or using structure-based methods like molecular docking to predict binding to a target protein. nih.govnih.gov

This methodology allows researchers to explore a vast chemical space efficiently, prioritizing the synthesis of compounds that are most likely to possess the desired reactivity or properties. nih.gov

Advanced Synthetic Utility and Research Applications of 2 Bromo 4 Fluoro 1,3 Benzoxazole

Strategic Building Block in Multistep Organic Synthesis

The utility of 2-bromo-4-fluoro-1,3-benzoxazole as a versatile precursor is well-established in the field of organic synthesis. The presence of the bromo and fluoro substituents provides orthogonal handles for sequential chemical transformations, enabling the efficient construction of a wide range of functionalized benzoxazole (B165842) derivatives.

Precursor for Diversified Benzoxazole Libraries

The this compound core serves as an excellent starting point for generating libraries of diversified benzoxazole compounds. The bromine atom at the 2-position is particularly susceptible to various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position, leading to a vast array of 2-substituted benzoxazoles. nih.govnih.gov

Furthermore, the fluorine atom at the 4-position can undergo nucleophilic aromatic substitution (SNAAr) reactions, although typically under more forcing conditions than the coupling reactions at the C2-bromo position. This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, further expanding the diversity of the resulting benzoxazole library. The ability to selectively functionalize both the C2 and C4 positions makes this compound a powerful tool for combinatorial chemistry and the discovery of new bioactive molecules.

Role in the Construction of Complex Heterocyclic Systems

Beyond the synthesis of simple substituted benzoxazoles, this compound plays a crucial role in the construction of more complex heterocyclic systems. The benzoxazole core can be viewed as a rigid scaffold upon which additional rings and functional groups can be appended. For instance, the bromine atom can be converted to other functional groups, such as an amino or a hydroxyl group, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.

Moreover, the strategic placement of the fluorine atom can influence the regioselectivity of subsequent reactions on the benzene (B151609) ring, directing further substitutions to specific positions. This level of control is invaluable in the total synthesis of natural products and other complex target molecules containing the benzoxazole motif. The reactivity of the C-Br bond also allows for the formation of organometallic intermediates, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to build intricate molecular frameworks.

Exploration in Materials Science

The unique electronic and photophysical properties of the benzoxazole ring system have led to the exploration of this compound and its derivatives in the field of materials science. The ability to tune these properties through chemical modification makes this compound an attractive candidate for various applications.

Application in Fluorescent Probes and Sensor Technologies

Benzoxazole derivatives are known to exhibit fluorescence, and the introduction of substituents can significantly modulate their emission properties. mdpi.com The this compound scaffold can be functionalized with various chromophores and fluorophores to create novel fluorescent probes. These probes can be designed to respond to specific analytes or changes in their local environment, such as pH, polarity, or the presence of metal ions.

The bromine atom at the 2-position can be replaced with moieties that can interact with specific targets, while the fluorine atom can enhance the photostability and quantum yield of the resulting fluorescent molecule. This makes derivatives of this compound promising candidates for the development of highly sensitive and selective sensors for applications in biological imaging, environmental monitoring, and diagnostics.

Potential in Organic Electronic Materials

The electron-deficient nature of the benzoxazole ring, coupled with the ability to introduce various substituents, makes this compound a potential building block for organic electronic materials. By incorporating this scaffold into larger conjugated systems, it is possible to create materials with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The bromine atom can be utilized in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers containing the benzoxazole unit. The fluorine atom can influence the energy levels of the resulting polymer, which is a critical factor in determining the performance of organic electronic devices. Research in this area is focused on synthesizing and characterizing new benzoxazole-containing materials with improved charge transport properties, high luminescence efficiency, and long-term stability. nih.gov

Development of Chemical Probes and Tools

The versatility of this compound extends to the development of chemical probes and tools for studying biological systems. By attaching a reactive group or a reporter molecule to the benzoxazole scaffold, researchers can create probes that can be used to label and visualize specific biomolecules, such as proteins or nucleic acids.

The bromine atom can serve as a handle for introducing photoaffinity labels or click chemistry handles, allowing for the covalent modification of target molecules upon photoirradiation or in the presence of a specific catalyst. The fluorine atom can be useful for ¹⁹F NMR studies, providing a sensitive probe for monitoring the binding of the molecule to its biological target. The development of such chemical tools is crucial for understanding complex biological processes at the molecular level and for the identification of new drug targets.

Use in Ligand Design for Metal Complexation

There is no available scientific literature or research data describing the use of this compound in the design of ligands for metal complexation.

Scaffolds for Supramolecular Assembly

There is no available scientific literature or research data on the application of this compound as a scaffold for supramolecular assembly or in crystal engineering.

Future Research Directions and Emerging Trends

Development of Asymmetric Synthesis for Chiral Derivatives

The generation of chiral molecules as single enantiomers is a primary objective in modern synthetic chemistry, particularly for pharmaceutical applications where stereochemistry dictates biological activity. Future research will likely focus on developing asymmetric methods to introduce chirality to derivatives of 2-bromo-4-fluoro-1,3-benzoxazole.

One promising avenue is the use of chiral catalysts to control the stereochemical outcome of reactions. For instance, research into the asymmetric cross-coupling of benzoxazole-2-thiols with vinylarenes has demonstrated the effectiveness of chiral vanadyl complexes. acs.org These catalysts have achieved high enantioselectivities (up to 96% ee) in 1,2-alkoxy-sulfenylation reactions. acs.org Adapting such catalytic systems could allow for the enantioselective functionalization at the 2-position of the benzoxazole (B165842) ring, potentially after replacing the bromine atom via a suitable precursor. Studies have shown that substituents on the benzoxazole ring, including electron-withdrawing groups like bromine and chlorine, can influence reaction rates and enantioselectivity. acs.org The development of catalysts specifically tailored for substrates like this compound will be crucial for producing enantiomerically pure chiral derivatives.

Table 1: Factors in Asymmetric Synthesis of Benzoxazole Derivatives

| Factor | Description | Relevance to this compound |

|---|---|---|

| Chiral Catalyst | A catalyst that is itself chiral and can influence the stereochemistry of the product. Vanadyl complexes have shown promise. acs.org | Essential for creating specific stereoisomers from the achiral starting material. |

| Substituent Effects | Electron-withdrawing or -donating groups on the benzoxazole ring can affect catalyst performance and reaction outcomes. acs.org | The bromo and fluoro groups will significantly impact reactivity and the choice of an optimal catalytic system. |

| Reaction Type | Asymmetric cross-coupling, addition, or functionalization reactions. | The bromo group at the 2-position is a key handle for various cross-coupling reactions where chirality can be introduced. |

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale and safe production of functionalized benzoxazoles, flow chemistry presents a significant improvement over traditional batch processing. nih.gov This technology enables precise control over reaction parameters such as temperature and time, and it is particularly advantageous for handling unstable intermediates. nih.gov

Table 2: Advantages of Flow Chemistry for Benzoxazole Synthesis

| Advantage | Description | Source |

|---|---|---|

| Enhanced Safety | Improved heat transfer and small reaction volumes minimize risks associated with exothermic reactions or unstable intermediates. | researchgate.net |

| Precise Control | Accurate control of temperature, pressure, and residence time leads to better selectivity and reproducibility. | nih.gov |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | nih.gov |

| Process Telescoping | Multiple reaction steps can be connected in a continuous sequence, reducing waste and processing time. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing synthetic chemistry by enabling rapid prediction and optimization of reaction conditions. beilstein-journals.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to guide the synthesis of novel molecules like this compound. beilstein-journals.orgresearchgate.net

ML models can be categorized as global or local. nih.govresearchgate.net

Global models are trained on large, diverse reaction databases and can suggest initial reaction conditions (e.g., reagents, catalysts, solvents) for a new transformation. beilstein-journals.orgnih.gov

Local models are then used to fine-tune these conditions for a specific reaction family to optimize parameters like yield and selectivity. nih.gov

For a molecule like this compound, ML algorithms could predict optimal conditions for its synthesis or for subsequent cross-coupling reactions at the bromine site. nih.gov The integration of ML with high-throughput experimentation (HTE) platforms creates a powerful closed-loop system where the AI suggests experiments, a robot performs them, and the results are fed back to the model for iterative improvement. beilstein-journals.orgnih.gov This approach accelerates the discovery of novel, efficient synthetic routes and reduces the time and resources spent on empirical screening. nih.gov

Table 3: Role of Machine Learning in Chemical Synthesis

| ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Reaction Condition Recommendation | Predicts suitable catalysts, reagents, and solvents based on historical data. nih.gov | Speeds up the initial development of synthetic and derivatization protocols. |

| Yield and Selectivity Optimization | Fine-tunes reaction parameters (temperature, concentration) to maximize desired outcomes. beilstein-journals.orgnih.gov | Improves the efficiency and cost-effectiveness of producing the target compound and its derivatives. |

| Forward Reaction Prediction | Predicts the likely products and side products of a given set of reactants and conditions. nih.gov | Helps validate proposed synthetic routes and anticipate potential impurities. |

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of green and sustainable chemical processes is a major driver in modern chemistry. Research into novel catalytic systems for benzoxazole synthesis aims to replace hazardous reagents, reduce waste, and allow for catalyst recycling. nih.govrsc.org

Several innovative catalytic approaches are being explored:

Heterogeneous Catalysts: Systems like magnetic nanoparticle-supported catalysts offer significant advantages, as they can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles. nih.govrsc.org This simplifies product purification and reduces catalyst waste. rsc.org

Electrochemical Synthesis: Indirect electrochemical methods, using a recoverable redox mediator, provide a means to perform oxidative cyclizations without the need for stoichiometric chemical oxidants. acs.org This approach is compatible with a range of functional groups. acs.org

Ionic Liquids: These compounds can act as both solvent and catalyst, and their properties can be tuned for specific reactions. Brønsted acidic ionic liquids have been used for the high-yield synthesis of benzoxazoles, and in some cases, can be recycled. rsc.org

Metal-Free Reactions: Certain methods allow for the synthesis of halogenated benzoxazoles from 2-aminophenols and halogenated nitriles in an alcoholic solvent without the need for an external acid, base, or metal catalyst, offering a cleaner reaction profile. bath.ac.ukhud.ac.uk

These sustainable catalytic systems could be applied to both the synthesis of the this compound core and its subsequent modification, aligning the production of this valuable building block with the principles of green chemistry. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-4-fluoro-1,3-benzoxazole?

The synthesis typically involves cyclization of halogenated precursors under reflux conditions. For example, a substituted benzaldehyde derivative can be reacted with a halogenated amine in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative routes may use bromination/fluorination of preformed benzoxazole scaffolds, leveraging electrophilic aromatic substitution guided by directing groups.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and regioselectivity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity. X-ray crystallography (using programs like SHELXL ) may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the primary applications of this compound in drug discovery?

The compound serves as a pharmacophore scaffold due to its electron-deficient aromatic system, which enhances interactions with biological targets. It is explored in kinase inhibitors, antimicrobial agents, and neuropharmacology studies, particularly for its structural similarity to bioactive benzoxazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves varying catalysts (e.g., TiCl3OTf for greener synthesis ), solvents (polar aprotic vs. protic), and temperature. Design of Experiments (DoE) methodologies can identify critical parameters. For instance, increasing reaction time or using microwave-assisted synthesis may enhance cyclization efficiency while minimizing side reactions .

Q. What computational strategies predict the reactivity and regioselectivity of halogenation in benzoxazole derivatives?

Density Functional Theory (DFT) calculations model electron density distributions to predict preferred sites for bromination/fluorination. Molecular docking studies further elucidate how substituent positions affect binding to biological targets like enzymes or receptors .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?

Advanced NMR techniques, such as 2D-COSY or NOESY, clarify coupling interactions and spatial arrangements. Single-crystal X-ray diffraction remains the gold standard for unambiguous structural confirmation, as implemented in SHELX-based refinements .

Q. What strategies address stability issues during storage or reaction scaling?

Stabilization may involve inert atmosphere handling, low-temperature storage, or derivatization (e.g., converting to hydrochloride salts). Comparative studies with analogs like 4-Bromo-2-fluorobenzaldehyde (mp 60–62°C ) inform temperature-sensitive protocols .

Q. How does the introduction of bromine/fluorine substituents alter the compound’s electronic properties?

Halogen atoms exert strong electron-withdrawing effects, quantified via Hammett constants. Cyclic voltammetry or UV-Vis spectroscopy can measure changes in redox potential and π→π* transitions, which correlate with reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What green chemistry approaches are applicable to synthesizing this compound?

Solvent-free mechanochemical synthesis or aqueous-phase reactions reduce environmental impact. Catalytic systems using recyclable ionic liquids or biocatalysts (e.g., halogenases) are emerging alternatives to traditional halogenation methods .

Q. How can structural modifications enhance the compound’s biological activity or selectivity?

Structure-Activity Relationship (SAR) studies guide functionalization at the 4-fluoro or 2-bromo positions. For example, introducing methoxy or methyl groups (as in 9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-... ) can modulate lipophilicity and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.